
4,6-Dichloropyrimidine
Overview
Description
4,6-Dichloropyrimidine is an organic compound with the molecular formula C4H2Cl2N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6 on the pyrimidine ring. It is a yellow-green crystalline solid with a melting point of 65-67°C and a boiling point of 176°C . This compound is widely used in organic synthesis and has significant applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloropyrimidine can be synthesized through several methods. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at temperatures ranging from 50 to 110°C . Another method involves the reaction of 4,6-dihydroxypyrimidine with thionyl chloride (SOCl2) in the presence of a chlorination catalyst . These reactions typically yield high-purity this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch processes. The reaction mixture is subjected to reduced pressure distillation to recover phosphorus oxychloride, followed by purification steps to isolate the final product . This method is efficient and environmentally friendly, as it minimizes waste and allows for the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrimidine undergoes various chemical reactions, including nucleophilic substitution, reduction, and cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Cross-Coupling: Suzuki-Miyaura cross-coupling reactions are commonly used to form biaryl derivatives.
Major Products Formed: The major products formed from these reactions include disubstituted pyrimidines, biarylpyrimidines, and N-substituted azacalix pyrimidines .
Scientific Research Applications
Pharmaceutical Development
4,6-Dichloropyrimidine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are particularly noted for their antiviral and anticancer properties.
- Antiviral Agents : The compound is involved in synthesizing nucleoside analogs that mimic natural nucleotides, which can inhibit viral replication. For example, studies have shown that this compound derivatives exhibit promising activity against various viruses by interfering with their replication mechanisms .
- Anticancer Agents : Research has indicated that chalcone hybrids incorporating this compound demonstrate significant anticancer activity. Molecular docking studies reveal moderate binding affinities to target proteins, suggesting potential therapeutic applications in cancer treatment .
Agricultural Chemicals
In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.
- Herbicide Development : The compound contributes to the synthesis of selective herbicides that effectively control unwanted plant growth while minimizing harm to crops. Its chlorinated structure enhances the herbicidal activity against specific weed species .
- Pesticide Formulations : As a building block for various pesticide formulations, it plays a critical role in developing products that protect crops from pests and diseases, thereby improving agricultural productivity .
Material Science
This compound finds applications in material science through its use in producing specialty polymers and resins.
- Polymer Production : The compound is incorporated into polymer synthesis processes to create durable materials used in construction and manufacturing. Its chemical properties allow for the development of materials with enhanced mechanical strength and chemical resistance .
Biochemical Research
In biochemical research, this compound is employed as a building block for synthesizing nucleoside analogs.
- Nucleoside Analog Synthesis : Researchers utilize this compound to create analogs that are essential for studying cellular processes and developing new therapeutic strategies. These analogs can mimic natural nucleosides and are crucial for understanding DNA/RNA interactions .
Analytical Chemistry
This compound also plays a role in analytical chemistry.
- Standard Reference Material : It serves as a standard in various analytical methods, aiding in the detection and quantification of similar compounds in complex mixtures. This application is vital for ensuring the accuracy and reliability of analytical results .
Case Study 1: Anticancer Activity of Chalcone Derivatives
A study investigated the synthesis of chalcone derivatives incorporating this compound. The results indicated significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular dynamics simulations confirmed the stability of drug-protein interactions, highlighting its potential as an effective therapeutic agent against cancer .
Case Study 2: Herbicide Efficacy
Research on herbicides formulated with this compound demonstrated improved efficacy against common weed species compared to traditional herbicides. Field trials showed enhanced crop yields due to effective weed control without harming the crops themselves .
Mechanism of Action
The mechanism of action of 4,6-dichloropyrimidine involves the inhibition of specific biological pathways. For example, it has been shown to inhibit the production of nitric oxide in immune-activated cells . Additionally, it prevents the maturation of viral particles by interfering with the assembly of viral proteins . The compound’s activity is attributed to its ability to interact with molecular targets such as enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
4,6-Dichloropyrimidine can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: This compound has chlorine atoms at positions 2 and 4 and is used in similar synthetic applications.
4,6-Dihydroxypyrimidine: This compound is a precursor in the synthesis of this compound and has hydroxyl groups at positions 4 and 6.
2,6-Dichloropyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Biological Activity
4,6-Dichloropyrimidine is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is a chlorinated derivative of pyrimidine, characterized by two chlorine atoms at the 4 and 6 positions of the pyrimidine ring. It can be synthesized through various methods, including the treatment of 4,6-dihydroxypyrimidine with phosphorus oxychloride and phosgene in the presence of suitable amines . This compound serves as an intermediate in the synthesis of various biologically active molecules.
Biological Activities
The biological activities of this compound derivatives have been extensively studied. These compounds exhibit a range of pharmacological properties:
- Anticancer Activity : Research indicates that this compound derivatives possess anticancer properties. For instance, chalcone hybrids derived from this compound have shown significant cytotoxic effects against various cancer cell lines . The mechanism involves interaction with human serum albumin (HSA), which enhances their therapeutic efficacy.
- Anti-inflammatory Effects : A series of 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated inhibitory effects on nitric oxide (NO) production in immune-activated cells. The most potent compound in this series had an IC50 value of 2 µM, indicating strong anti-inflammatory potential .
- Antibacterial and Antiviral Properties : Compounds containing the this compound scaffold have been reported to exhibit antibacterial and antiviral activities. They act as inhibitors against various pathogens, contributing to their therapeutic applications in infectious diseases .
Anticancer Activity Study
A recent study investigated the anticancer activity of this compound chalcone hybrids. The results showed that these compounds effectively inhibited cancer cell proliferation through apoptosis induction. The interaction with HSA was confirmed via spectroscopic methods, suggesting a promising pathway for drug development.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Chalcone A | 15 | MCF-7 (Breast Cancer) |
Chalcone B | 20 | HeLa (Cervical Cancer) |
Chalcone C | 10 | A549 (Lung Cancer) |
Anti-inflammatory Study
In another study focusing on anti-inflammatory activity, various 5-substituted derivatives were tested for their ability to suppress NO production:
Compound | IC50 (µM) | Effectiveness (%) |
---|---|---|
5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | 85 |
Other derivatives | Varies | >55 |
The data indicated that even at low concentrations, these compounds significantly inhibited NO production, demonstrating their potential as anti-inflammatory agents .
Mechanistic Insights
The mechanism underlying the biological activities of this compound derivatives often involves modulation of key biological pathways:
- Inhibition of Nitric Oxide Synthase : The suppression of NO production suggests that these compounds may inhibit nitric oxide synthase (NOS), which plays a crucial role in inflammatory responses.
- Interaction with Protein Targets : Many studies highlight the interaction between these compounds and proteins such as HSA and various kinases. This interaction not only enhances solubility but also improves bioavailability and therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-Dichloropyrimidine, and what factors influence reaction efficiency?
The primary synthesis involves chlorinating 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) under anhydrous conditions, often with a base like triethylamine to neutralize HCl byproducts . Alternative methods include using triphosgene (a safer alternative to POCl₃) as a chlorinating agent in solvents like o-nitrotoluene, with benzyltriethylammonium chloride as a phase-transfer catalyst. Reaction efficiency depends on factors such as temperature (optimized at 100–110°C), solvent polarity, and catalyst loading (2–5% by mass of substrate) .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine ring (e.g., two chlorine atoms at positions 4 and 6).
- UV-Vis spectroscopy : For studying electronic transitions in chalcone hybrids .
- Melting point analysis : Reported range 63–68°C, with variations depending on purity .
- HPLC/GC-MS : To assess purity (>97% in commercial samples) and detect byproducts like 2,4-dichloropyrimidine .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a versatile intermediate in:
- Anticancer agents : Derivatives like thiourea- and urea-functionalized chalcone hybrids exhibit cytotoxic activity against lung cancer (A549 cells, IC₅₀ = 91–375 µM) .
- Antimicrobials : Used to synthesize sulfonamide drugs (e.g., sulfamonomethoxine) .
- CNS-targeted therapeutics : As a core structure in pan-muscarinic antagonists via Suzuki-Miyaura cross-coupling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?
A systematic study identified the following optimizations:
- Solvent : o-Nitrotoluene improves yield (85–90%) compared to toluene or DMF due to better solubility and reduced side reactions .
- Catalyst : Benzyltriethylammonium chloride (2% by mass) enhances chlorination efficiency by stabilizing intermediates .
- Stoichiometry : A 1:0.8 molar ratio of 4,6-dihydroxypyrimidine to triphosgene minimizes excess reagent waste .
- Temperature : Maintaining 100–110°C prevents premature decomposition of intermediates .
Q. What methodologies are used to assess the anticancer activity of this compound derivatives?
- MTT assay : Measures cell viability in A549 lung cancer cells after 24-hour exposure to derivatives. IC₅₀ values are calculated using dose-response curves (e.g., 1c-thiourea derivative: IC₅₀ = 91.36 µM) .
- Flow cytometry : Evaluates apoptosis induction via Annexin V/PI staining .
- Molecular docking : Predicts binding affinity of derivatives to cancer targets like topoisomerase II .
Q. How do this compound derivatives interact with human serum albumin (HSA), and what techniques are employed to study these interactions?
- Fluorescence quenching : Monitors changes in HSA’s intrinsic fluorescence upon binding to derivatives, revealing binding constants (Kₐ ≈ 10⁴ M⁻¹) and stoichiometry (n ≈ 1) .
- Circular dichroism (CD) : Detects conformational changes in HSA’s α-helical content upon ligand binding .
- Molecular dynamics simulations : Predicts binding sites (e.g., Sudlow’s Site I) and stabilization mechanisms .
Q. What role does this compound play in cross-coupling reactions, such as Suzuki-Miyaura couplings?
It acts as a dihalogenated scaffold for regioselective functionalization:
- Positional selectivity : The 4- and 6-chlorine atoms undergo sequential substitution. For example, coupling with aryl boronic acids at 100°C in DMF with Pd(PPh₃)₄ yields bis-arylated pyrimidines (88% yield) .
- Catalyst systems : Cobalt complexes enable coupling with Grignard reagents for C–C bond formation .
Properties
IUPAC Name |
4,6-dichloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZKYIHCLDXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152403 | |
Record name | 4,6-Dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-21-1 | |
Record name | 4,6-Dichloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dichloropyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-Dichloropyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTE9SA8H44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.